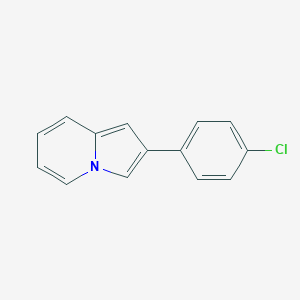

2-(4-Chlorophenyl)indolizine

描述

2-(4-Chlorophenyl)indolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group at the 2-position of the indolizine ring enhances its chemical properties and biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)indolizine typically involves the cyclization of pyridinium salts with suitable reagents. One common method is the reaction of pyridinium salts with triethylamine and 2-ethynyl-4,6-dimethoxy-1,3,5-triazine, followed by spontaneous aromatization . Another approach involves the annulation of substituted 2-alkylpyridines and cinnamic acids in the presence of copper (II) acetate, powdered nickel, 1,10-phenanthroline, and lithium acetate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

化学反应分析

Cycloaddition Reactions

The indolizine scaffold participates in [8+2] and [3+2] cycloadditions under catalytic or thermal conditions:

- Catalytic [8+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) yields cyclazine derivatives through ring expansion (Table 1). This reaction requires Pd/C or MnO₂ catalysts and proceeds via a zwitterionic intermediate .

- [3+2] alkenylation-cyclization with alkynes under visible light produces pyrrolo[2,1,5-cd]indolizines .

Table 1: Substituent effects on [8+2] cycloaddition yields

| Substituent Position | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 2-(4-Cl-Ph) | Pd/C | 82 | |

| 2-(Ph) | MnO₂ | 75 | |

| 7-NMe₂ | None | 68 |

2.1. C3 Functionalization

- Friedel-Crafts hydroxyalkylation with (hetero)arylglyoxals in HFIP yields C3-hydroxyalkylated derivatives (up to 95% yield) .

- Borylation using NHC-boranes under visible light induces oxidative ring-opening, forming NHC-boryl carboxylates .

2.2. Electrophilic Substitution

- Halogenation at C1 occurs via 1,3-dipolar cycloaddition with halogenated pyridinium salts .

- Suzuki-Miyaura cross-coupling enables aryl group introduction at C2 using organoindium reagents and Pd catalysts .

Photooxygenation and Oxidation

Reaction with singlet oxygen (¹O₂) in methanol or acetonitrile produces distinct peroxidic intermediates:

- In methanol , endoperoxide formation dominates.

- In acetonitrile , zwitterionic peroxides form, leading to ring-opened products .

Key intermediates :

Stability Under Acidic and Basic Conditions

- pH-dependent hydrolysis : Stable at pH 1.2–6.8 but undergoes mild hydrolysis at pH 7.4 .

- Thermal stability : Decomposes above 250°C without catalysts .

Biological Activity-Linked Reactions

- Antimicrobial derivatives : React with malononitrile to form indolizine-1-carbonitriles (MICs: 8–256 µg/mL) .

- Kinase inhibitors : Aldehyde derivatives form Schiff bases with lysine residues in Plasmodium falciparum kinases.

Comparison with Analogues

Table 2: Reactivity trends vs. substituted indolizines

| Compound | Reaction Rate (vs. 2-(4-Cl-Ph)) | Key Difference |

|---|---|---|

| 2-Phenylindolizine | 1.5× faster | Lower electrophilicity |

| 2-(4-Br-Ph)indolizine | 0.8× slower | Steric hindrance from Br |

| 2-(Furanyl)indolizine | 2.2× faster | Enhanced π-conjugation |

Synthetic Methodologies

科学研究应用

Medicinal Chemistry

Antioxidant Activity

Research indicates that indolizine derivatives, including 2-(4-chlorophenyl)indolizine, exhibit significant antioxidant properties. A study highlighted the synthesis and evaluation of several sulfur- and selenium-containing indolizines, which demonstrated effective antioxidant activity through various assays such as DPPH scavenging and FRAP (Ferric Reducing Antioxidant Power) tests . These findings suggest that derivatives of this compound could be explored further for their potential in treating oxidative stress-related diseases.

Antimicrobial Properties

Indolizines have been investigated for their antimicrobial potential. A systematic study on nitroindolizines indicated that certain derivatives possess significant antimicrobial activity against various pathogens . The structural modifications at the 2-position of indolizines can enhance their biological efficacy, making them candidates for further development as antimicrobial agents.

Pharmacological Activities

Indolizines have shown promise as inhibitors of key biological targets. For instance, they have been identified as potential inhibitors of vascular endothelial growth factor (VEGF), which plays a critical role in angiogenesis and tumor growth . Additionally, they have been studied for their anti-inflammatory and analgesic effects, indicating a broad spectrum of pharmacological activities that can be harnessed for drug development.

Organic Synthesis

Functionalization Reactions

Recent advancements in synthetic methodologies have demonstrated the versatility of this compound in organic synthesis. For example, a study reported a highly efficient Friedel–Crafts type hydroxyalkylation at the C3 position of indolizines using arylglyoxals under mild conditions, leading to the formation of polyfunctionalized indolizines . This method allows for the introduction of diverse functional groups, expanding the chemical space available for further exploration.

Photoinduced Reactions

The compound has also been involved in innovative photoinduced reactions. A study unveiled a method for the oxidative ring-opening and borylation of indolizines using NHC-boranes under visible light irradiation. This approach highlights the potential for developing sustainable synthetic routes involving indolizine derivatives . Such methodologies could lead to new materials with unique properties.

Material Science

Dye Sensitized Solar Cells (DSSCs)

Indolizines are being explored for applications in material science, particularly in dye-sensitized solar cells (DSSCs). Their unique electronic properties make them suitable candidates for use as dyes in photovoltaic applications. The ability to modify their structure allows researchers to tailor their absorption properties to optimize energy conversion efficiency .

Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant, Antimicrobial, Pharmacological | Effective against oxidative stress; antimicrobial properties noted |

| Organic Synthesis | Functionalization Reactions | Efficient C3 functionalization via Friedel–Crafts reactions |

| Material Science | Dye Sensitized Solar Cells | Potential use as dyes due to favorable electronic properties |

作用机制

The mechanism of action of 2-(4-Chlorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

相似化合物的比较

Indole: A parent compound with a similar structure but without the chlorophenyl group.

Indolizine: The base structure without any substituents.

2-Phenylindolizine: Similar structure but with a phenyl group instead of a chlorophenyl group.

Uniqueness: 2-(4-Chlorophenyl)indolizine is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity compared to its unsubstituted counterparts. This substitution can lead to improved pharmacological properties, making it a valuable compound for further research and development.

生物活性

2-(4-Chlorophenyl)indolizine is a compound belonging to the indolizine family, recognized for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and antiviral properties, as well as its mechanism of action and potential therapeutic applications.

This compound is characterized by a chlorinated phenyl group attached to the indolizine structure. Its chemical formula is CHClN, and it exhibits a range of reactivity due to the presence of the indolizine ring and the chlorophenyl substituent.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of indolizine derivatives, including this compound. Research indicates that these compounds exhibit significant activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Effective against MDR strains |

| Staphylococcus aureus | Inhibition observed |

| Pseudomonas aeruginosa | Significant reduction in growth |

For instance, one study synthesized several indolizine derivatives and found that they demonstrated substantial antimicrobial activity against common pathogens such as E. coli and S. aureus .

Anticancer Activity

The anticancer properties of this compound have been explored extensively. It has been shown to induce apoptosis in various cancer cell lines. Key findings include:

- Mechanism : The compound interacts with cellular targets, leading to cell cycle arrest and apoptosis in cancer cells.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others have shown sensitivity to treatment with this compound.

Research has reported that derivatives of this compound exhibit cytotoxic effects across multiple tumor types, indicating its potential as an anticancer agent .

Antiviral Activity

Indolizines, including this compound, are being studied for their antiviral properties. They have shown effectiveness against viruses such as:

- Human Cytomegalovirus (HCMV) : Inhibition of viral replication has been noted.

- Varicella-Zoster Virus (VZV) : Significant antiviral activity with a therapeutic index indicating low toxicity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

- Receptor Binding : It can bind to various receptors, modulating their activity and influencing cellular processes.

The aldehyde group within the compound allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function .

Case Studies

Several case studies illustrate the efficacy of this compound in various biological contexts:

- Antimicrobial Screening : A series of indolizine derivatives were tested against a panel of bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability for several cancer types, particularly those resistant to conventional therapies.

- Antiviral Efficacy : Inhibition assays showed that derivatives could significantly reduce viral load in infected cell cultures, supporting further exploration for therapeutic applications.

属性

IUPAC Name |

2-(4-chlorophenyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKIZACGBFMPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323967 | |

| Record name | 2-(4-chlorophenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7496-73-3 | |

| Record name | 7496-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-chlorophenyl)indolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。